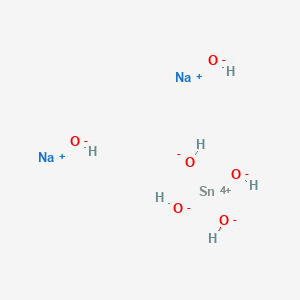![molecular formula C20H16N4O5 B089233 (2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol CAS No. 13804-47-2](/img/structure/B89233.png)
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol, commonly known as DNPE, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. DNPE is a hydrazone derivative of diphenylmethanol and has a molecular weight of 396.38 g/mol.
Mechanism Of Action
The mechanism of action of DNPE is not fully understood, but it is believed to act as a ROS scavenger. DNPE has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPE has also been shown to protect cells from oxidative stress by reducing the levels of ROS.
Biochemical And Physiological Effects
DNPE has been shown to have a low toxicity profile and is relatively stable under physiological conditions. DNPE has been shown to have antioxidant properties and has been studied for its potential to protect cells from oxidative stress. DNPE has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
One advantage of DNPE is its stability under physiological conditions, which makes it suitable for in vitro and in vivo studies. DNPE also has a low toxicity profile, which makes it a safer alternative to other compounds. However, one limitation of DNPE is its limited solubility in aqueous solutions, which can affect its bioavailability.
Future Directions
There are several future directions for the study of DNPE. One potential direction is the development of DNPE-based fluorescent probes for the detection of ROS in living cells. Another potential direction is the synthesis of DNPE-based MOFs and COFs for applications in catalysis and gas storage. The potential of DNPE as an anti-cancer agent also warrants further investigation, including studies on its mechanism of action and efficacy in vivo.
Synthesis Methods
DNPE can be synthesized by reacting 2,4-dinitrophenylhydrazine with 1,2-diphenylethanol in the presence of a catalyst. The reaction yields a yellow crystalline solid that is purified by recrystallization.
Scientific Research Applications
DNPE has been studied for its potential applications in various fields such as analytical chemistry, material science, and biomedicine. In analytical chemistry, DNPE has been used as a reagent for the determination of trace amounts of aldehydes and ketones in food and environmental samples. In material science, DNPE has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biomedicine, DNPE has been studied for its potential as an anti-cancer agent and as a fluorescent probe for the detection of reactive oxygen species (ROS).
properties
CAS RN |
13804-47-2 |
|---|---|
Product Name |
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol |
Molecular Formula |
C20H16N4O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol |
InChI |
InChI=1S/C20H16N4O5/c25-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)22-21-17-12-11-16(23(26)27)13-18(17)24(28)29/h1-13,20-21,25H/b22-19+ |
InChI Key |
QVKWDKPHEMCSMJ-ZBJSNUHESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)O |
SMILES |
C1=CC=C(C=C1)C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)O |
Other CAS RN |
13804-47-2 |
synonyms |
2-hydroxy-1,2-diphenylethanone {2,4-dinitrophenyl}hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



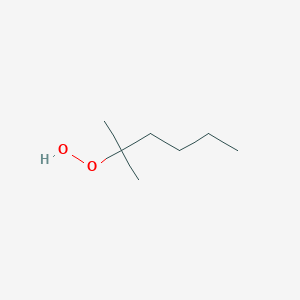

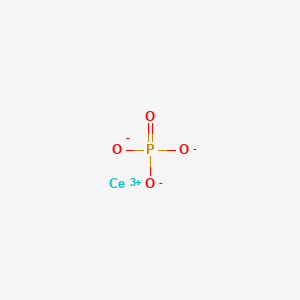
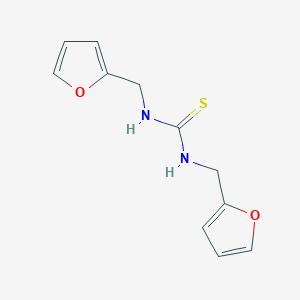
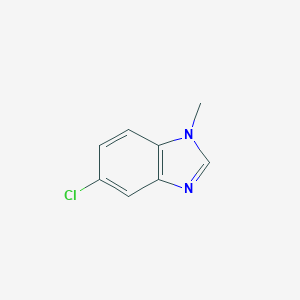
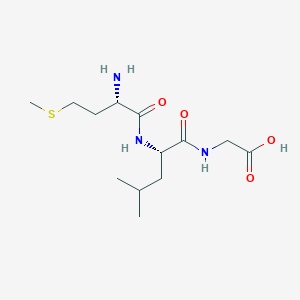

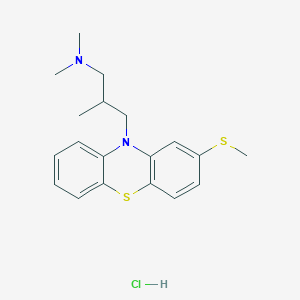
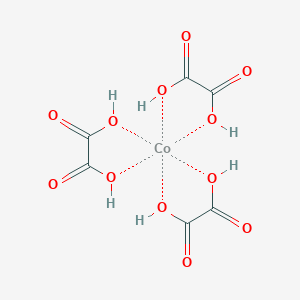

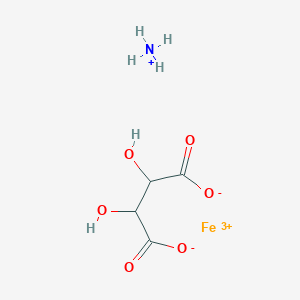

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
